molecular formula C29H30N6O2 B11511724 N-(3-methylphenyl)-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-4-(1H-tetrazol-1-yl)benzamide

N-(3-methylphenyl)-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11511724
M. Wt: 494.6 g/mol
InChI Key: FYRFTBBLHPCBIL-UHFFFAOYSA-N
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Description

N-(3-METHYLPHENYL)-N-{1-[(2-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a tetrazole ring, which is known for its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYLPHENYL)-N-{1-[(2-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHYLPHENYL)-N-{1-[(2-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-METHYLPHENYL)-N-{1-[(2-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-METHYLPHENYL)-N-{1-[(2-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-METHYLPHENYL)-N-{1-[(2-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrazole ring, in particular, enhances its stability and potential for diverse applications.

Properties

Molecular Formula

C29H30N6O2

Molecular Weight

494.6 g/mol

IUPAC Name

N-(3-methylphenyl)-N-[1-[(2-methylphenyl)carbamoyl]cyclohexyl]-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C29H30N6O2/c1-21-9-8-11-25(19-21)35(27(36)23-13-15-24(16-14-23)34-20-30-32-33-34)29(17-6-3-7-18-29)28(37)31-26-12-5-4-10-22(26)2/h4-5,8-16,19-20H,3,6-7,17-18H2,1-2H3,(H,31,37)

InChI Key

FYRFTBBLHPCBIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C(=O)C2=CC=C(C=C2)N3C=NN=N3)C4(CCCCC4)C(=O)NC5=CC=CC=C5C

Origin of Product

United States

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